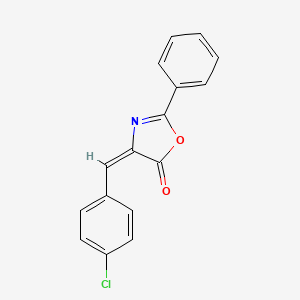

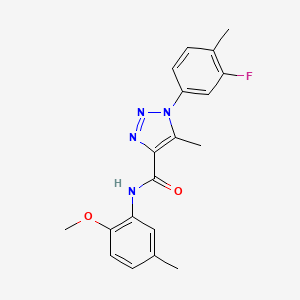

![molecular formula C12H14N2O2S B2499244 1-[(4-乙基苯基)磺酰]-3-甲基吡唑 CAS No. 1015846-98-6](/img/structure/B2499244.png)

1-[(4-乙基苯基)磺酰]-3-甲基吡唑

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of N-phenylpyrazole derivatives, which are closely related to 1-[(4-Ethylphenyl)sulfonyl]-3-methylpyrazole, has been explored in several studies. For instance, the synthesis of substituted N-phenylpyrazoles was achieved by condensing phenylhydrazine with 1,3-diketones in the presence of sulfamic acid under solvent-free conditions, which provided a mild and efficient method for the formation of these compounds . Additionally, the synthesis of 1-methyl-3-phenylpyrazolo[4,3-b]pyridines involved a cyclization reaction of 1-methyl-4-amino-3-phenylpyrazoles with ethyl acetoacetate, leading to compounds with high potency as corticotropin-releasing factor type-1 antagonists .

Molecular Structure Analysis

The molecular structure of 1-[(4-Ethylphenyl)sulfonyl]-3-methylpyrazole can be inferred from related compounds. For example, the NMR study of 3-methyl-1-phenylpyrazole-4,5-dione 4-phenylhydrazone provided insights into the tautomeric forms of such molecules in different solvents . Moreover, the molecular modeling studies of 4-(aryloyl)phenyl methyl sulfones, which share a similar sulfone moiety, revealed how the methylsulfone group interacts within the COX-2 binding site, indicating the importance of molecular orientation for biological activity .

Chemical Reactions Analysis

The reactivity of phenylsulfonyl-containing compounds has been demonstrated through various chemical reactions. For instance, 2-((Phenylsulfonyl)methyl)-4,5-diphenyloxazole was used to generate α-sulfonyl anions that reacted with alkyl halides to produce monoalkylated, dialkylated, and cyclic products, followed by reductive desulfonylation . Additionally, the sulphonation of 1-phenylpyrazole resulted in substitution at specific positions on the phenyl and pyrazole nuclei, depending on the reagents and conditions used .

Physical and Chemical Properties Analysis

The physical and chemical properties of 1-[(4-Ethylphenyl)sulfonyl]-3-methylpyrazole can be extrapolated from related compounds. For example, the solubility and reactivity of pyrazole derivatives in different solvents were studied, which is crucial for understanding their behavior in biological systems . The inhibition of oxidation by pyrazole and 4-methylpyrazole in various systems suggested that these compounds could act as scavengers of hydroxyl radicals, indicating their potential antioxidant properties .

科学研究应用

防腐蚀

- 在腐蚀防护中的抑制性能:包括吡唑衍生物在内的杂环二唑已被研究用于在酸性环境中防止铁腐蚀。研究表明,这些化合物可以显著减少腐蚀,观察到了电阻和表面形态的变化(Babić-Samardžija等,2005)。

合成与催化

- 吡喃吡唑的合成:一项研究展示了以咪唑基离子液体作为催化剂合成吡喃吡唑的方法。这种方法突出了一种环保的方法,产率高且工作效率高,表明在绿色化学中具有潜在应用价值(Aliabadi & Mahmoodi,2016)。

杀虫剂研究

- 在GABA门控氯离子通道上的作用:对苯基吡唑杀虫剂的研究,这些杀虫剂在结构上与1-[(4-乙基苯基)磺酰基]-3-甲基吡唑相关,揭示了它们在GABA门控氯离子通道上的作用机制。这些发现对于理解这些杀虫剂的选择性毒性至关重要(Cole et al., 1993)。

药物化学

合成和抗糖尿病活性:合成了新的3-甲基-5-苯基吡唑磺酰脲衍生物,并评估了它们的降糖性能。初步测试显示这些化合物具有强效的抗糖尿病活性,表明它们在医学应用中具有潜力(Soliman & Feid-Allah, 1981)。

癌症研究中的细胞毒剂:合成了带有磺胺基团的N-芳基吡唑衍生物,并评估了它们对各种人类肿瘤细胞系的细胞毒作用。这些研究为这些化合物在癌症治疗中的潜力提供了见解(Duan et al., 2016)。

属性

IUPAC Name |

1-(4-ethylphenyl)sulfonyl-3-methylpyrazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N2O2S/c1-3-11-4-6-12(7-5-11)17(15,16)14-9-8-10(2)13-14/h4-9H,3H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MWPISVINIYJQQX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)S(=O)(=O)N2C=CC(=N2)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-[(4-Ethylphenyl)sulfonyl]-3-methylpyrazole | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-amino-1-(3,4-dimethoxybenzyl)-N-isobutyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B2499161.png)

![((1R,5S)-3-(methylthio)-8-azabicyclo[3.2.1]octan-8-yl)(o-tolyl)methanone](/img/structure/B2499163.png)

![N-cyclohexyl-2-((6,8-dimethyl-2-(4-nitrophenyl)-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2499164.png)

![N1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-N2-((4-hydroxytetrahydro-2H-pyran-4-yl)methyl)oxalamide](/img/structure/B2499167.png)

![(8-Ethyl-2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)acetic acid](/img/structure/B2499170.png)

![(E)-2-(4-methylphenyl)-N-[2-(2-oxo-1,3-oxazolidin-3-yl)phenyl]ethenesulfonamide](/img/structure/B2499174.png)

![1-(2,6-Difluorophenyl)-3-(4,5-dihydronaphtho[1,2-d]thiazol-2-yl)urea](/img/structure/B2499177.png)

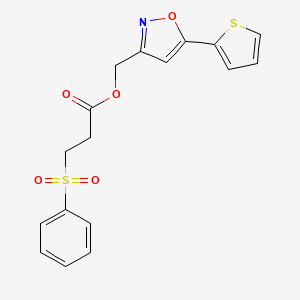

![N-(4-ethylphenyl)-N-(2-fluorobenzyl)-3-methyl[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide](/img/structure/B2499183.png)